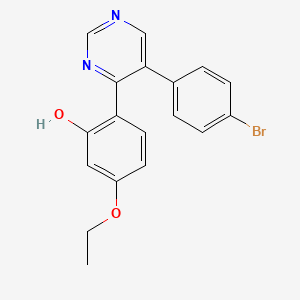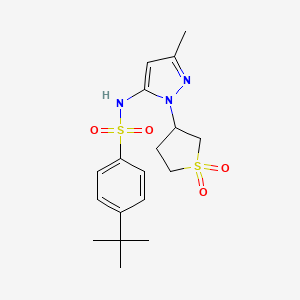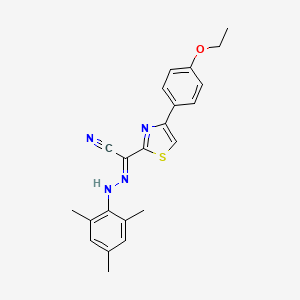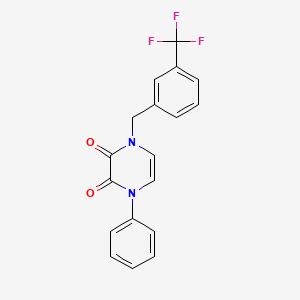![molecular formula C26H19FN4OS B2558893 5-{[(2-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 958599-79-6](/img/structure/B2558893.png)
5-{[(2-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-{[(2-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one” is a complex organic compound. It contains several functional groups and rings, including a fluorophenyl group, an indole group, and an imidazoquinazolinone group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. The compound contains a fluorophenyl group, an indole group, and an imidazoquinazolinone group . The exact structure can be determined using techniques such as NMR and X-ray crystallography.
Aplicaciones Científicas De Investigación
Antiviral Applications
Indole derivatives have been reported to exhibit significant antiviral activities. Compounds similar to the one have been synthesized and tested against various RNA and DNA viruses, showing potent inhibitory effects . The structural features of the compound, such as the fluorophenyl group, may contribute to its potential as an antiviral agent by enhancing its interaction with viral proteins or nucleic acids.
Anticancer Properties
The indole moiety is a common feature in many synthetic drug molecules with anticancer properties. The presence of the indole and imidazoquinazolinone rings in the compound suggests that it may bind with high affinity to multiple receptors, potentially disrupting cancer cell signaling pathways . Further research could explore its efficacy in targeting specific types of cancer cells.
Anti-inflammatory Activity
Indole derivatives are also known for their anti-inflammatory effects. The compound’s ability to modulate inflammatory responses could be valuable in the treatment of chronic inflammatory diseases. Its molecular structure may allow it to interfere with the synthesis or activity of pro-inflammatory cytokines .
Antimicrobial Effects
The antimicrobial potential of indole derivatives is well-documented. This compound could be explored for its effectiveness against a range of bacterial and fungal pathogens. Its potential mechanism of action might involve the disruption of microbial cell wall synthesis or protein function .
Enzyme Inhibition
Indole derivatives can act as inhibitors of various enzymes, such as cholinesterases, which are important in neurological function. The compound could be investigated for its ability to inhibit specific enzymes, which may have implications for treating neurodegenerative diseases or conditions involving neurotransmitter imbalances .
Molecular Docking Studies
The compound’s structure makes it suitable for molecular docking studies, which are crucial in drug discovery. It could be used to model interactions with biological targets, helping to predict binding affinities and identify potential therapeutic applications .
Propiedades
IUPAC Name |
5-[(2-fluorophenyl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN4OS/c27-20-10-4-1-7-16(20)15-33-26-30-22-12-6-3-9-19(22)24-29-23(25(32)31(24)26)13-17-14-28-21-11-5-2-8-18(17)21/h1-12,14,23,28H,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQVZGSCTCPKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CNC6=CC=CC=C65)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2558815.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2558822.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2558826.png)


![1-([2,2'-Bifuran]-5-ylmethyl)-3-ethylurea](/img/structure/B2558829.png)

![methyl 2-(4-benzoylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2558832.png)
